2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide
Description
Properties
IUPAC Name |
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-methylsulfonylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O4S/c1-8(18)16-12(5-6-22(2,20)21)13(19)17-9-3-4-11(15)10(14)7-9/h3-4,7,12H,5-6H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHDNZWDOUBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetamido Group: The initial step involves the acylation of an amine with acetic anhydride to form the acetamido group.
Introduction of the Chlorofluorophenyl Group:
Formation of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride.
Coupling to Form the Final Compound: The final step involves coupling the intermediate compounds to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide exhibit various biological activities, particularly in the fields of neuropharmacology and oncology.
Anticonvulsant Activity
Studies have shown that certain derivatives of acetamide compounds possess anticonvulsant properties. For instance, N'-benzyl 2-amino acetamides have demonstrated efficacy in models of maximal electroshock seizure and neuropathic pain, suggesting a potential role for compounds like this compound in treating epilepsy and chronic pain conditions .
Anti-Cancer Potential
Compounds with structural similarities to this compound have been investigated for their anti-cancer properties. The presence of a chloro and fluorine substituent on the phenyl ring is known to enhance the activity against tumor cells, particularly those overexpressing epidermal growth factor receptors (EGFR) or c-erbB-2 . This suggests that the compound may be explored further for its potential as an anti-cancer agent.
Case Study 1: Anticonvulsant Activity Evaluation
A study evaluated the anticonvulsant activity of various acetamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant activity in animal models, with some derivatives outperforming traditional anticonvulsants like phenobarbital .
Case Study 2: Anti-Cancer Efficacy
Another study focused on the anti-cancer potential of phenyl-substituted acetamides. The research highlighted that compounds with similar substituents to those found in this compound showed promising results against various cancer cell lines, indicating a pathway for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide, a comparative analysis with structurally analogous compounds is essential. The following table highlights key structural and functional differences:
Key Observations:
Sulfonyl Group Impact : The methylsulfonyl moiety in the target compound and its analogs is associated with improved solubility and metabolic stability, a trend also observed in sulfonamide-based drugs like Celecoxib.
Halogenated Aromatic Groups: The 3-chloro-4-fluorophenyl group in the target compound may confer enhanced binding to hydrophobic enzyme pockets compared to non-halogenated aryl groups in analogs (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol).
Research Findings and Limitations
- Synthetic Accessibility : The patent in outlines methods for synthesizing methylsulfonyl-containing compounds via nucleophilic substitution and catalytic hydrogenation, suggesting feasible routes for producing the target compound.
- Biological Data Gap : Unlike its analogs (e.g., piperidine derivatives with documented CNS activity), the target compound lacks empirical studies on potency, toxicity, or mechanistic pathways.
Q & A
Q. What are the recommended synthetic routes for 2-acetamido-N-(3-chloro-4-fluorophenyl)-4-(methylsulfonyl)butanamide?
- Methodological Answer : A common approach involves stepwise acylation and sulfonylation. For structurally related N-(3-chloro-4-fluorophenyl)acetamide derivatives, synthesis typically uses dichloromethane as a solvent and triethylamine as a base to facilitate nucleophilic substitution. For example:
React 3-chloro-4-fluoroaniline with an activated acylating agent (e.g., diphenylacetyl chloride) at 273 K for 3 hours.
Quench the reaction with ice-cold HCl, followed by extraction with dichloromethane.
Purify via recrystallization (e.g., toluene slow evaporation) .
Table 1 : Key Synthetic Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Diphenylacetyl chloride | Dichloromethane | 273 K | 3 h | ~75% (crude) |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine X-ray crystallography (to resolve bond angles and dihedral planes) with NMR spectroscopy (for functional group verification). For example:
- X-ray : Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds) and torsion angles between the acetamide group and aromatic rings .
- NMR : Use and spectra to confirm methylsulfonyl (-SOCH) and chloro/fluorophenyl signals.
Q. What analytical methods are optimal for assessing purity and stability?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., MP = 427 K for related compounds) .
- Storage : Store under inert gas (N) at 253–277 K to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Measure IC values using fluorogenic substrates in dose-response curves (e.g., for proteases or kinases).
- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding interactions with active sites, leveraging the methylsulfonyl group’s electron-withdrawing properties .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using tools like PRISMA, controlling for variables (e.g., cell lines, solvent polarity).
- Replicate Under Standardized Conditions : Use randomized block designs (e.g., split-plot models for dose/time variables) .
- Synchrotron Microspectroscopy : Analyze compound degradation or polymorphism in biological matrices .
Q. How can structural modifications enhance target selectivity or potency?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenyl with 4-bromophenyl) and compare binding affinities.
- Crystallography-Guided Design : Modify the acetamide backbone to optimize hydrogen-bonding networks observed in crystal structures (e.g., dihedral angles <10° for planar alignment) .
Table 2 : Example Modifications and Effects
| Modification | Effect on IC | Reference |
|---|---|---|
| –SOCH → –SOCF | 10-fold increase |
Contradiction Analysis & Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
